Tubelactomicin A
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Overview
Description
Tubelactomicin A is a 16-membered macrolide which exhibits strong and specific antimicrobial activities against rapid-growing Mycobacteria including drug-resistant strains. It is isolated from the culture broth of Nocardia sp.MK703-102F1 It has a role as a metabolite, an antimicrobial agent and an antitubercular agent. It is a macrolide, a monocarboxylic acid and a secondary alcohol.
Scientific Research Applications
Antitubercular Properties
Tubelactomicin A has been identified as a potent antitubercular lactone antibiotic. Its effectiveness against acid-fast bacteria, including drug-resistant strains, highlights its potential in treating tuberculosis and related infections. Notably, this compound was isolated from the culture broth of the actinomycete strain Nocardia, underlining its natural antibiotic properties (Igarashi et al., 2000).
Chemical Synthesis
The total synthesis of this compound has been a significant focus of research, demonstrating the compound's structural complexity and pharmaceutical potential. Researchers have developed various synthetic pathways, involving intramolecular Diels–Alder reaction, Suzuki–Miyaura coupling, and macrolactonization techniques, to create this complex 16-membered lactone antibiotic (Hosokawa et al., 2006). This synthesis is crucial for understanding the structural aspects of this compound and potentially developing derivatives with enhanced properties.
Structure Elucidation
The structural analysis of this compound, including its absolute configuration, has been determined through extensive spectroscopic analysis and X-ray crystallographic studies. This research is pivotal for understanding the molecular basis of its antibacterial activity and for the development of synthetic analogs (Igarashi et al., 2000).
Development of Analogues
Research has also focused on the synthesis of this compound analogues, such as Tubelactomicins B, D, and E. These efforts have helped establish the relative and absolute configurations of these compounds, providing insights into their potential as antimicrobial agents (Sawamura et al., 2007).
Properties
Molecular Formula |
C29H42O6 |
---|---|
Molecular Weight |
486.6 g/mol |
IUPAC Name |
(1S,2E,4E,6S,7R,8Z,13R,16R,17S,20S,21R,22R)-7,21-dihydroxy-6,13,16,20,24-pentamethyl-15-oxo-14-oxatricyclo[14.8.0.017,22]tetracosa-2,4,8,23-tetraene-8-carboxylic acid |
InChI |
InChI=1S/C29H42O6/c1-17-10-6-9-13-23-19(3)16-22-24(15-14-18(2)26(22)31)29(23,5)28(34)35-20(4)11-7-8-12-21(25(17)30)27(32)33/h6,9-10,12-13,16-18,20,22-26,30-31H,7-8,11,14-15H2,1-5H3,(H,32,33)/b10-6+,13-9+,21-12-/t17-,18-,20+,22+,23-,24-,25+,26+,29-/m0/s1 |
InChI Key |
LWPAZPOZBPFAAE-WSQSGNSCSA-N |
Isomeric SMILES |
C[C@H]1CC[C@H]2[C@H]([C@@H]1O)C=C([C@H]\3[C@@]2(C(=O)O[C@@H](CCC/C=C(/[C@@H]([C@H](/C=C/C=C3)C)O)\C(=O)O)C)C)C |
Canonical SMILES |
CC1CCC2C(C1O)C=C(C3C2(C(=O)OC(CCCC=C(C(C(C=CC=C3)C)O)C(=O)O)C)C)C |
Synonyms |
tubelactomicin A |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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